molecular formula C20H21ClN2O3S2 B2831733 (2-chloro-5-methylsulfanylphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone CAS No. 1181472-87-6

(2-chloro-5-methylsulfanylphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone

Cat. No. B2831733
CAS RN: 1181472-87-6
M. Wt: 436.97
InChI Key: YXSRDKNPPFIGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-chloro-5-methylsulfanylphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone is a useful research compound. Its molecular formula is C20H21ClN2O3S2 and its molecular weight is 436.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with complex structures including sulfanyl, sulfonyl, and methanone groups have been synthesized for various purposes, such as exploring their biological activities. For instance, a series of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups were synthesized, showing favorable herbicidal and insecticidal activities (Wang et al., 2015). This highlights the potential for designing targeted agricultural chemicals.

Catalysis and Reaction Mechanisms

Research on catalysts and solvent-free synthesis methods has led to efficient, regioselective synthesis processes for compounds containing methylsulfanyl groups, showcasing the importance of these compounds in facilitating or improving chemical reactions (Moreno-Fuquen et al., 2019). Such methodologies are crucial for developing more sustainable and environmentally friendly chemical processes.

Biochemical Applications

Compounds within this chemical family have been investigated for their antiestrogenic activities, where specific synthesis routes have led to compounds demonstrating potent antiestrogenic effects in both in vitro and in vivo models (Jones et al., 1979). This indicates potential applications in the development of pharmaceuticals targeting estrogen-related pathways.

Materials Science and Engineering

In the field of materials science, such compounds are explored for their reactivity towards sulfur- and oxygen-containing nucleophiles, which is important for functionalizing materials for various applications, including electronics and photonics (Pouzet et al., 1998).

Environmental Science

Investigations into the synthesis of methylthio- and methylsulfonyl-polychlorobiphenyls highlight the relevance of such compounds in environmental science, particularly concerning the transformation and degradation of persistent organic pollutants (Bergman & Wachtmeister, 1978).

properties

IUPAC Name

(2-chloro-5-methylsulfanylphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S2/c1-27-17-7-8-19(21)18(15-17)20(24)22-10-12-23(13-11-22)28(25,26)14-9-16-5-3-2-4-6-16/h2-9,14-15H,10-13H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSRDKNPPFIGKU-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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